

5,5-Dimethyl-2-hexene: A Comparative Review of Its Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5-Dimethyl-2-hexene

Cat. No.: B3327663

[Get Quote](#)

A detailed analysis of **5,5-Dimethyl-2-hexene** reveals its primary application as a specialized reference standard in the pharmaceutical industry, with potential for broader use as a chemical intermediate. This guide provides a comparative overview of its physicochemical properties against related isomers and details its established role in analytical sciences, alongside a discussion of potential synthetic pathways.

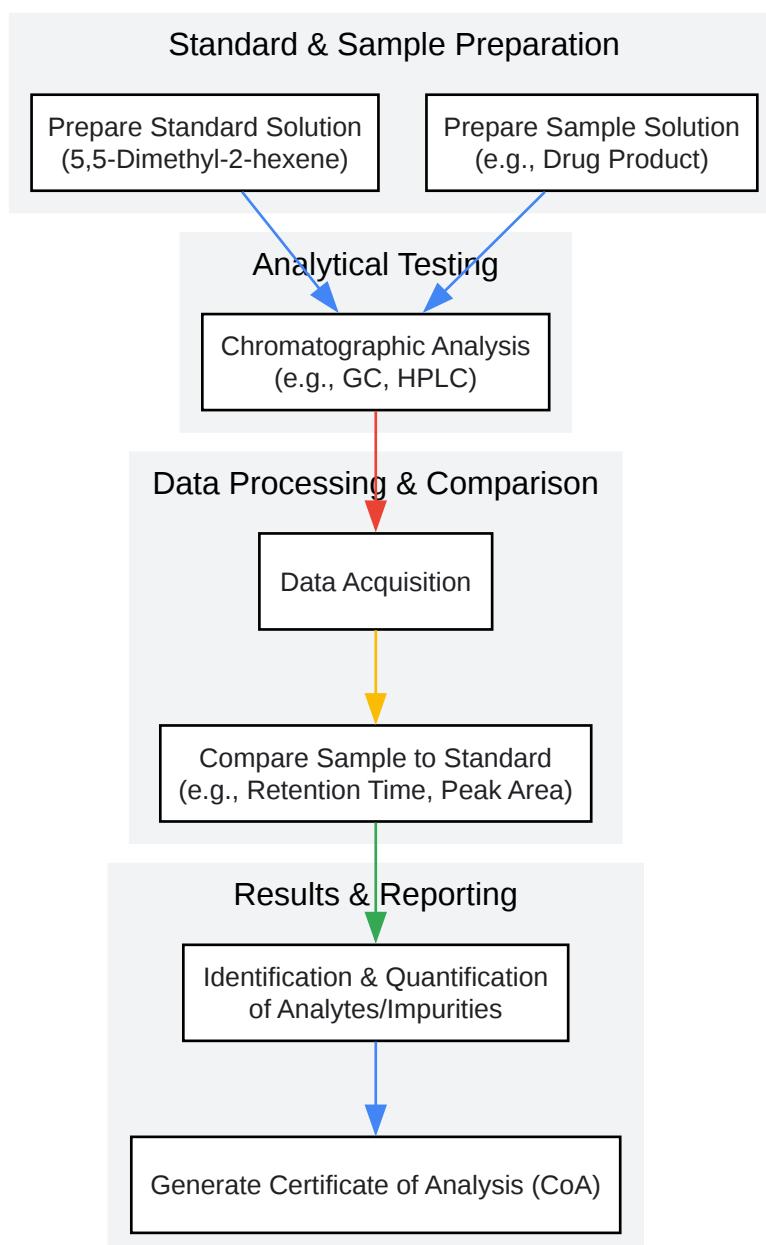
Comparative Physicochemical Properties of C8 Dimethylalkenes

5,5-Dimethyl-2-hexene, a branched C8 alkene, exists as cis and trans isomers. Its physical and chemical characteristics, alongside those of its structural isomers, are crucial for its application and synthesis. A comparison of these properties is summarized in the table below.

Property	(Z)-5,5-Dimethyl-2-hexene (cis)	(E)-5,5-Dimethyl-2-hexene (trans)	5,5-Dimethyl-1-hexene	2,5-Dimethyl-2-hexene
Molecular Formula	C ₈ H ₁₆ [1]	C ₈ H ₁₆ [2]	C ₈ H ₁₆ [3]	C ₈ H ₁₆ [4]
Molecular Weight (g/mol)	112.2126 [1]	112.2126 [2]	112.215 [3]	112.2126 [4]
CAS Number	39761-61-0 [1]	39782-43-9 [2]	7116-86-1 [3]	3404-78-2 [4]
Boiling Point (°C)	104.1 at 760 mmHg [5]	Not specified	102.5 - 103 at 760 mmHg [3][6]	Not specified
Density (g/cm ³)	0.727 [5]	Not specified	0.709 - 0.72 [3][6]	Not specified
Refractive Index	1.4088 [5]	Not specified	1.4024 - 1.4049 [3][6]	Not specified
Flash Point (°C)	8.4 [5]	Not specified	10.7 [3]	Not specified
Vapor Pressure (mmHg at 25°C)	36.3 [5]	Not specified	38.8 [3]	Not specified

Primary Application: A Reference Standard in Pharmaceutical Analysis

The most clearly defined application of **5,5-Dimethyl-2-hexene** is as a fully characterized chemical reference standard.[\[7\]](#) In the pharmaceutical industry, reference standards are crucial for ensuring the quality, safety, and efficacy of drug products.[\[8\]](#) They serve as a benchmark for various analytical procedures.[\[9\]](#)


5,5-Dimethyl-2-hexene is utilized in:

- Analytical Method Development and Validation: It serves as a known compound to develop and validate analytical methods, such as chromatography, to ensure they are accurate, precise, and reproducible.[\[7\]](#)

- Quality Control (QC): During the synthesis and formulation stages of drug development, it is used as a standard to identify and quantify impurities or related substances, ensuring the final product meets stringent purity requirements.[7][9]
- Traceability: It provides traceability to pharmacopeial standards (like USP or EP), which is a regulatory requirement.[7]

Experimental Workflow: Use as a Reference Standard in Quality Control

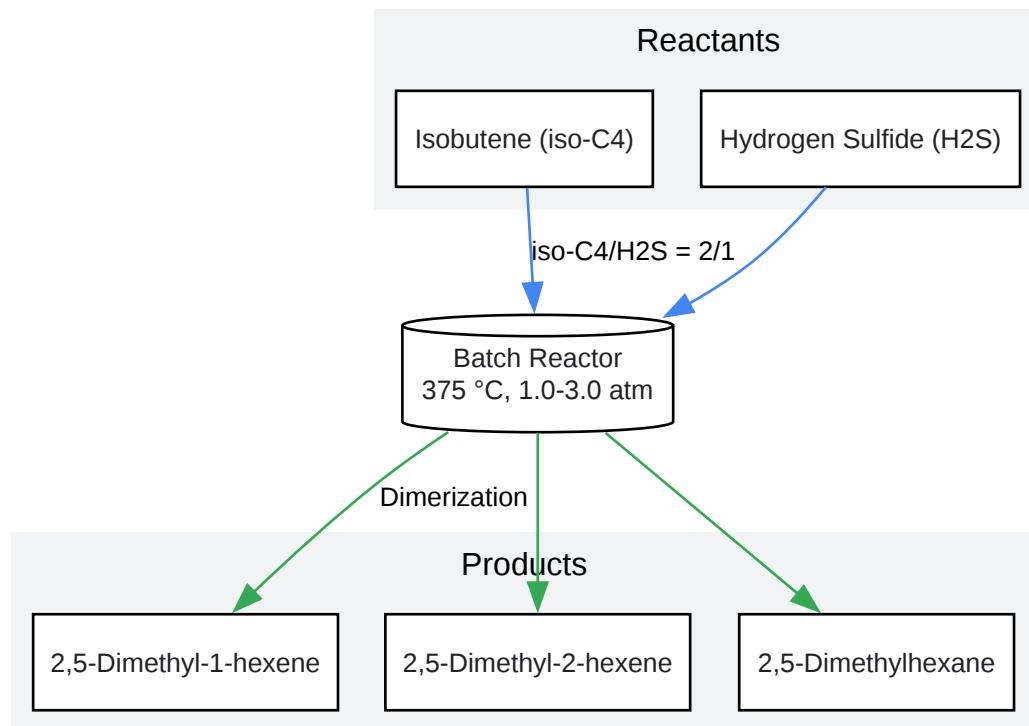
The general workflow for using a reference standard like **5,5-Dimethyl-2-hexene** in a pharmaceutical quality control laboratory involves several key steps to ensure the identity, purity, and strength of a drug product.

[Click to download full resolution via product page](#)

Workflow for using a reference standard in QC.

Synthesis of Structurally Related Dimethylhexenes

While specific synthesis routes for **5,5-Dimethyl-2-hexene** are not detailed in the provided literature, a method for producing the related isomers 2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene has been described. This process involves the dimerization of isobutene, which is a valuable reaction for producing C8 alkenes.


Experimental Protocol: Dimerization of Isobutene

A study on the synthesis of 2,5-dimethylhexenes (2,5-DMHs) highlights a method using isobutene dimerization with hydrogen sulfide (H₂S) co-feeding under mild pressure.[10] The dimerization of isobutene did not proceed in the absence of H₂S.[10]

Key Experimental Conditions:

- Reactants: Isobutene and Hydrogen Sulfide (H₂S)
- Optimal Temperature: 375 °C[7][10]
- Optimal Molar Ratio (isobutene/H₂S): 2/1[7][10]
- Pressure: The yield of 2,5-DMHs increased with total pressure from 1.0 to 3.0 atm.[7][10]

The presence of H₂S is thought to promote a radical reaction mechanism, which activates the terminal carbon of isobutene, facilitating the formation of the linear dimer products.[7]

[Click to download full resolution via product page](#)

Synthesis of 2,5-dimethylhexenes via isobutene dimerization.

Potential Applications and Alternative Compounds

Beyond its role as a reference standard, the applications of **5,5-Dimethyl-2-hexene** are not well-documented in the available literature. However, based on the general reactivity of alkenes, it can be inferred that branched C8 alkenes like **5,5-Dimethyl-2-hexene** could serve as valuable intermediates in the chemical industry.

Potential (Inferred) Applications:

- Polymer Synthesis: Alkenes are the fundamental building blocks for a vast array of polymers. The specific branching of **5,5-Dimethyl-2-hexene** could be exploited to synthesize specialty polymers with tailored properties such as thermal stability or solubility.
- Fine Chemical Manufacturing: The double bond offers a reactive site for various organic transformations, making it a potential precursor for the synthesis of more complex molecules used in fragrances, agrochemicals, or specialty solvents.

Alternative Compounds: For applications as a C8 alkene intermediate, numerous other isomers of octene could be considered, depending on the desired chemical structure and reactivity. These include linear octenes (e.g., 1-octene, 2-octene) and other branched isomers (e.g., diisobutylene). The choice of isomer would be dictated by the specific synthetic target and the economics of the process.

In conclusion, while **5,5-Dimethyl-2-hexene** has a well-defined and critical role as a reference standard in the highly regulated pharmaceutical sector, its broader industrial applications are not yet established. Its synthesis and the synthesis of its isomers from readily available feedstocks like isobutene suggest potential as a building block in specialty chemical and polymer production, though further research is needed to explore these possibilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hexene, 5,5-dimethyl-, (Z)- [webbook.nist.gov]
- 2. 2-Hexene, 5,5-dimethyl-, (E)- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H₂S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 9. veeprho.com [veeprho.com]
- 10. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H₂S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [5,5-Dimethyl-2-hexene: A Comparative Review of Its Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3327663#literature-review-of-5-5-dimethyl-2-hexene-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com